molecular formula C24H21P B8227467 Tris(4-vinylphenyl)phosphine

Tris(4-vinylphenyl)phosphine

Cat. No.: B8227467
M. Wt: 340.4 g/mol
InChI Key: DJLBVUYUIACDIU-UHFFFAOYSA-N
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Description

Tris(4-vinylphenyl)phosphine is a phosphorus-containing monomer characterized by three 4-vinylphenyl groups attached to a central phosphorus atom. Its structure enables radical polymerization via the vinyl groups, making it a critical building block for synthesizing porous organic polymers (POPs) with high phosphine density . These POPs exhibit exceptional catalytic performance in hydroformylation and hydrogenation reactions when metalated with Rh or Pd, owing to their tunable porosity, high surface area (>500 m²/g), and spatial continuity of active sites . Applications span heterogeneous catalysis, gas storage, and environmental remediation, where its polymerizable vinyl groups distinguish it from non-polymerizable phosphine analogs .

Properties

IUPAC Name

tris(4-ethenylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLBVUYUIACDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

947343-19-3
Details Compound: Phosphine, tris(4-ethenylphenyl)-, homopolymer
Record name Phosphine, tris(4-ethenylphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947343-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation of Triphenylphosphine Precursors

The Wittig reaction is a cornerstone for introducing vinyl groups to aromatic systems. For tris(4-vinylphenyl)phosphine, this method begins with the formylation of triphenylphosphine to generate tris(4-formylphenyl)phosphine. While direct literature on this step is limited, analogous protocols for tris(4-formylphenyl)amine suggest using a Vilsmeier-Haack reaction. In this process, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) act as formylating agents. For instance, tris(4-formylphenyl)amine synthesis involves refluxing triphenylamine with POCl₃/DMF at 105°C for 17 hours, yielding 20% after chromatographic purification. Similar conditions may apply to triphenylphosphine, though higher temperatures or extended reaction times might be necessary due to phosphorus’s lower nucleophilicity compared to nitrogen.

Wittig Olefination with Methyltriphenylphosphonium Ylide

The formylated intermediate undergoes Wittig olefination to install vinyl groups. As demonstrated for tris(4-vinylphenyl)amine, methyltriphenylphosphonium iodide and sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) generate the reactive ylide. Key steps include:

  • Reagent Ratios : A 1.25:1 molar ratio of tris(4-formylphenyl)phosphine to phosphonium salt.

  • Conditions : Reflux under nitrogen for 40 hours to ensure complete ylide formation and alkene synthesis.

  • Workup : Quenching with water, extraction with chloroform, and column chromatography to isolate the product.

For tris(4-vinylphenyl)amine, this method achieves a 43.2% yield. Adapting this to the phosphine analog may require adjustments due to potential side reactions from phosphorus’s redox activity.

Table 1: Wittig Reaction Parameters for this compound Analogs

ParameterValue/DescriptionSource
Formylation Temperature105°C
Wittig Reaction Time40 hours
SolventAnhydrous THF
BaseSodium hydride (17 equiv)
Yield43.2% (amine analog)

Cross-Coupling Strategies Using Brominated Precursors

Synthesis of Tris(4-bromophenyl)phosphine

Brominated precursors serve as intermediates for subsequent vinyl group installation. Tris(4-bromophenyl)phosphine is synthesized via lithiation of 1,4-dibromobenzene followed by reaction with phosphorus trichloride (PCl₃):

  • Lithiation : 1,4-Dibromobenzene is treated with n-butyllithium (n-BuLi) at -78°C in THF.

  • Phosphorus Quench : PCl₃ is added to the lithiated intermediate, forming tris(4-bromophenyl)phosphine after oxidation with hydrogen peroxide (H₂O₂).

  • Purification : Column chromatography on silica gel yields a white solid (30%).

Polymer-Supported Synthesis

Copolymerization with Styrene and Divinylbenzene

Poly(this compound) (POL-PPh₃) is synthesized via radical polymerization of this compound with styrene and divinylbenzene (DVB). This method enhances stability and recyclability:

  • Monomer Preparation : this compound is synthesized via Wittig or cross-coupling methods.

  • Polymerization : Initiated by azobisisobutyronitrile (AIBN) at 60–80°C in toluene, forming a cross-linked network.

  • Applications : The polymer acts as a precursor for ionic polymers, such as PQPBr-2OH, used in CO₂ cycloaddition reactions.

Table 2: Polymerization Conditions for POL-PPh₃

ParameterValue/DescriptionSource
MonomersThis compound, Styrene, DVB
InitiatorAIBN
Temperature60–80°C
SolventToluene
ApplicationCO₂ cycloaddition catalysts

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR confirms vinyl group installation. For tris(4-vinylphenyl)amine, characteristic peaks include:

  • δ 5.18 (3H, vinyl CH₂)

  • δ 5.61 (3H, vinyl CH)

  • δ 6.63 (3H, aromatic protons).

Similar spectra are expected for the phosphine analog, with shifts influenced by phosphorus’s electronegativity.

Elemental Analysis and XPS

Elemental composition of POL-PPh₃ derivatives shows:

  • C: 68.52%

  • H: 5.57%

  • P: 6.38%.
    X-ray photoelectron spectroscopy (XPS) verifies phosphorus oxidation states, critical for catalytic applications.

Challenges and Optimization Opportunities

Side Reactions in Wittig Olefination

Excess NaH may lead to ylide decomposition, while residual moisture causes hydrolysis. Strict anhydrous conditions and controlled reagent addition mitigate these issues.

Low Yields in Bromophenyl Precursor Synthesis

The 30% yield for tris(4-bromophenyl)phosphine highlights inefficiencies in lithiation and PCl₃ quenching. Alternatives like Ullmann coupling or microwave-assisted synthesis could improve yields.

Polymer Heterogeneity

Cross-linking during POL-PPh₃ synthesis creates irregular pore structures . Templating agents (e.g., surfactants) may enhance surface area and reactivity.

Chemical Reactions Analysis

Types of Reactions: Tris(4-vinylphenyl)phosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the vinyl groups are replaced by other functional groups.

    Coordination: The phosphorus atom can coordinate with transition metals to form complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens and alkyl halides are used in substitution reactions.

    Coordination: Transition metals like palladium and platinum are used to form coordination complexes.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Catalytic Applications

1.1 Hydrogenation Reactions

Tris(4-vinylphenyl)phosphine has been utilized in the development of palladium nanoparticle catalysts for hydrogenation reactions. A study demonstrated that palladium nanoparticles stabilized by phosphine-decorated polymer immobilized ionic liquids exhibited remarkable activity in the aqueous phase reduction of nitroarenes and α,β-unsaturated carbonyl compounds. The catalysts showed high turnover numbers (TON) and turnover frequencies (TOF), achieving conversions of up to 100% under mild conditions .

Table 1: Catalyst Performance in Hydrogenation Reactions

Catalyst TypeSubstrate TypeConversion (%)TONTOF (h⁻¹)
PdNP@PPh2-PEGPIILPNitroarenes10036,1002,400
Pd/CNitroarenes61N/AN/A
PdNP@PIILPα,β-Unsaturated AldehydesHighN/AN/A

1.2 Hydroformylation Reactions

This compound serves as a precursor for polymeric catalysts used in hydroformylation reactions. In one study, a polymer obtained from the polymerization of this compound demonstrated high catalytic efficiency for the hydroformylation of gaseous substrates, achieving total conversion rates of 100% under specific conditions . The resulting polymeric catalyst exhibited excellent regioselectivity and enantiomeric excess comparable to traditional homogeneous systems.

Polymer-Based Catalysts

2.1 Porous Ionic Polymers

The incorporation of this compound into porous ionic polymers has led to the development of materials with enhanced catalytic properties. These materials have shown high activity in various reactions, including cycloaddition reactions with carbon dioxide, demonstrating their utility in green chemistry applications . The functionalization of these polymers allows for improved reusability and stability during catalytic processes.

Table 2: Performance of Porous Ionic Polymers

Polymer TypeReaction TypeActivityReusability
Poly(this compound)Cycloaddition with CO₂HighExcellent
Quaternary Phosphonium PolymerVariousModerateGood

Case Studies

3.1 Aqueous Phase Reduction of Nitroarenes

In a detailed investigation, palladium nanoparticles stabilized by this compound were tested for their efficiency in reducing nitroarenes in aqueous media. The study highlighted that the introduction of extensive cross-linking with this compound did not adversely affect catalyst performance but rather influenced particle size and distribution, leading to enhanced catalytic activity .

3.2 Asymmetric Hydroformylation

Another significant application is found in asymmetric hydroformylation processes where this compound-based catalysts have been successfully employed to produce high enantiomeric excesses in various substrates under supercritical carbon dioxide conditions. The results indicated that these catalysts maintained their activity over multiple reaction cycles while achieving high selectivity .

Mechanism of Action

The mechanism of action of tris(4-vinylphenyl)phosphine primarily involves its ability to act as a ligand and form complexes with transition metals. The phosphorus atom donates its lone pair of electrons to the metal center, facilitating various catalytic processes. The vinyl groups can also participate in polymerization reactions, contributing to the formation of polymeric materials.

Comparison with Similar Compounds

Structural and Functional Differences

Tris(4-vinylphenyl)phosphine vs. Halogen-Substituted Phosphines
  • Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine (Table 1):
    • Lack polymerizable vinyl groups, limiting their use in cross-linked networks.
    • Halogen substituents (Cl, F) impart electron-withdrawing effects, altering coordination behavior in metal complexes. For example, Pd complexes with these ligands show modified stability and cytotoxicity in biological applications .
    • Applications: Primarily as intermediates in organic synthesis (e.g., coupling reactions) rather than catalysts in porous supports .
Property This compound Tris(4-chlorophenyl)phosphine Tris(4-fluorophenyl)phosphine
Polymerization capability Yes (via vinyl groups) No No
Melting Point (°C) Not reported 96–101 Not reported
Key Application POPs for catalysis Organic synthesis intermediate Organic synthesis intermediate
Surface Area (POPs, m²/g) 500–800 N/A N/A
Tris(4-methoxyphenyl)phosphine :
  • Methoxy groups are electron-donating, enhancing electron density at phosphorus. This improves ligand donor strength in metal complexes but reduces compatibility with radical polymerization.
  • Lacks vinyl groups, making it unsuitable for constructing high-surface-area POPs .

Catalytic Performance in Porous Polymers

This compound-based POPs outperform analogs due to:

  • High Phosphine Density: Adjustable via copolymerization with divinylbenzene. For instance, increasing this compound content in POL-PPh3 raises Rh loading, enhancing hydroformylation turnover numbers (TON) up to 710 .
  • Flexible Framework : Swelling behavior in solvents mimics homogeneous catalysts, improving substrate diffusion .
  • Regioselectivity : Replacing this compound with tris(phenyl)vinylene or divinylbenzene reduces phosphorus concentration, lowering activity (n/iso ratio drops from 9 to 3.5) despite improved selectivity .

In contrast, tris(4-bromophenyl)phosphine -derived POPs (e.g., Pd@NvP) show lower thermal stability and surface area (~300 m²/g) due to rigid bromine substituents, limiting catalytic recyclability .

Electronic and Steric Effects

  • Vinyl Groups : Electron-neutral, allowing balanced metal-ligand interactions. Rh/POL-PPh3 shows TOFs comparable to homogeneous Rh(PPh₃)₃ .
  • Halogen Substituents: Electron-withdrawing Cl/F groups reduce electron density at phosphorus, weakening metal-ligand bonds. This can enhance oxidative stability but reduce catalytic turnover in some cases .
  • Methoxy Groups : Electron-donating nature increases metal complex stability but may hinder substrate access in porous frameworks .

Biological Activity

Tris(4-vinylphenyl)phosphine (TVPP) is a phosphine compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of TVPP, focusing on its applications in catalysis, medicinal chemistry, and its interactions with biological systems.

This compound is characterized by its three vinylphenyl groups attached to a phosphorus atom. The compound can be synthesized through various methods, including the reaction of phosphorus trichloride with 4-vinylphenol derivatives. Its structure allows it to participate in several chemical reactions, particularly in the formation of polymers and as a ligand in catalytic processes.

Anticancer Properties

Recent studies have highlighted the potential of TVPP as an anticancer agent. Research indicates that TVPP can inhibit the growth of various cancer cell lines, particularly those associated with T-cell malignancies. A study reported that compounds based on phosphonates, including TVPP derivatives, exhibited significant inhibitory activity against purine nucleoside phosphorylase (PNP), an enzyme implicated in T-cell proliferation. The most potent inhibitors showed IC50 values as low as 19 nM against human PNP and 4 nM against Mycobacterium tuberculosis PNP .

The mechanism by which TVPP exerts its biological effects is primarily through its interaction with enzymes involved in nucleotide metabolism. By inhibiting PNP, TVPP leads to an accumulation of toxic metabolites that induce apoptosis in T-cells. This mechanism has therapeutic implications for treating autoimmune diseases and certain cancers by selectively targeting T-cell populations .

Catalytic Applications

TVPP is also explored for its catalytic properties, particularly in organic synthesis. It has been utilized as a ligand in palladium-catalyzed reactions, such as the reduction of nitroarenes. The incorporation of TVPP into polymer matrices has enhanced the efficiency and selectivity of these catalytic processes, allowing for easier separation and recycling of the catalyst .

Case Studies

  • Inhibition Studies : A series of experiments demonstrated that TVPP derivatives showed selective inhibition of PNP across different species, including human and bacterial enzymes. The selectivity was attributed to structural features that allowed better binding to the target enzyme .
  • Polymer Development : Researchers developed porous organic polymers using TVPP as a comonomer. These materials exhibited high catalytic activity in hydroformylation reactions and could be reused multiple times without loss of activity .
  • Immuno-oncology Applications : The accumulation of guanosine due to PNP inhibition by TVPP has been shown to activate toll-like receptors (TLRs), suggesting potential applications in immunotherapy where immune activation is desirable .

Data Summary

Property Value
Molecular FormulaC24H21P
IC50 (hPNP)19 nM
IC50 (Mt PNP)4 nM
CC50 (T-lymphoblastic cells)As low as 9 nM
Catalytic ActivityHigh selectivity in hydroformylation

Q & A

Q. What are the established synthetic routes for Tris(4-vinylphenyl)phosphine, and how is its purity validated?

this compound is synthesized via radical polymerization or solvothermal methods. A typical procedure involves dissolving the monomer in tetrahydrofuran (THF) with azobisisobutyronitrile (AIBN) as an initiator, followed by heating at 100°C for 24 hours . Purity is confirmed using 1H NMR spectroscopy : characteristic peaks include δ 7.35 (d, J = 10.0 Hz, 6H), 5.76 (d, J = 20.0 Hz, 3H), and 5.26 (d, J = 10.0 Hz, 3H), corresponding to vinyl and aromatic protons .

Q. How can researchers characterize the structural integrity of this compound-derived polymers?

Porous organic polymers (POPs) synthesized from this compound are characterized using:

  • Nitrogen sorption isotherms (77 K) to determine surface area (typically 300–600 m²/g) and pore size distribution .
  • Solid-state NMR (31P) to confirm phosphine moiety retention post-polymerization .
  • FT-IR spectroscopy to monitor vinyl group consumption during copolymerization with divinylbenzene .

Advanced Research Questions

Q. How does varying the monomer ratio in copolymerization affect catalytic performance in hydroformylation?

In Rh-catalyzed hydroformylation, increasing the this compound:divinylbenzene ratio enhances phosphine ligand density in POPs, improving catalytic activity. For example:

Monomer Ratio (Tris:DVB)Surface Area (m²/g)Turnover Frequency (TOF, h⁻¹)
1:05501200
1:1480980
1:2320650
Higher ligand density increases Rh coordination sites, but excessive crosslinking reduces porosity and substrate diffusion .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Challenges include interference from byproducts (e.g., unreacted vinyl groups) and phosphine oxidation. Solutions involve:

  • 31P NMR spectroscopy for selective quantification, leveraging the distinct chemical shift of P(III) centers (~−5 to −10 ppm) .
  • X-ray photoelectron spectroscopy (XPS) to differentiate oxidized (P=O, ~134 eV) vs. native phosphine (P(III), ~130 eV) species .

Q. How do steric and electronic properties of this compound influence its coordination chemistry with transition metals?

The electron-rich phosphine center and bulky vinylphenyl groups create a sterically hindered environment, stabilizing low-coordination-state metal complexes (e.g., Rh(I)). This enhances catalytic activity in hydroformylation by favoring oxidative addition of H₂ and CO . Comparative studies with triphenylphosphine (PPh₃) show higher TOF values for this compound due to improved metal-ligand cooperativity .

Experimental Design & Data Analysis

Q. How to design experiments to optimize this compound-based catalysts for asymmetric reactions?

  • Ligand screening : Test derivatives with substituents (e.g., electron-withdrawing groups) to modulate metal center electronics.
  • Reaction kinetics : Use in-situ FT-IR to track CO consumption during hydroformylation, correlating rates with ligand structure .
  • Recyclability assays : Perform ≥5 catalytic cycles with hot filtration tests to confirm heterogeneous behavior and metal leaching thresholds (<1 ppm Rh by ICP-MS) .

Q. How to resolve contradictions in catalytic efficiency data across different studies?

Discrepancies often arise from variations in:

  • Polymer morphology : Surface area and pore size (e.g., mesoporous vs. microporous structures) affect substrate accessibility.
  • Metal loading : Rhodium precursor (e.g., RhCl₃ vs. Rh(acac)(CO)₂) impacts dispersion and active site density.
    Standardize reporting of BET surface area, metal content (wt%), and reaction conditions (T, P, solvent) for cross-study comparisons .

Methodological Resources

  • Spectral libraries : NMR and FT-IR data for this compound are cataloged in Reaxys and SciFinder .
  • Polymer synthesis protocols : Detailed procedures for solvothermal copolymerization are available in supporting information of catalysis-focused journals .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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